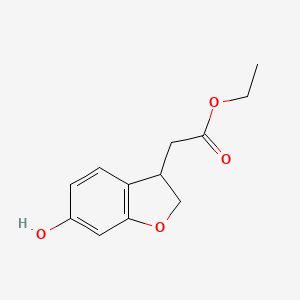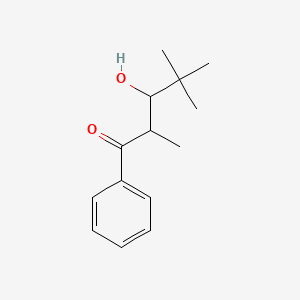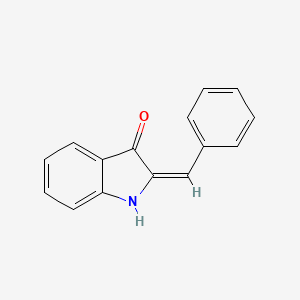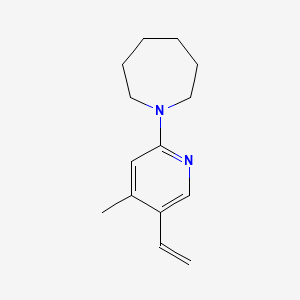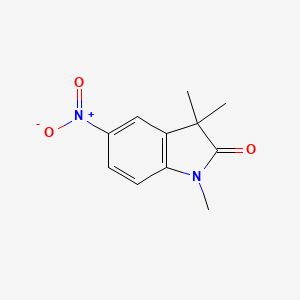![molecular formula C14H11NO2 B15068010 2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile](/img/structure/B15068010.png)
2'-Hydroxy-5'-methoxy-[1,1'-biphenyl]-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is an organic compound belonging to the biphenyl family Biphenyl compounds are characterized by two benzene rings connected by a single bond This specific compound features a hydroxyl group at the 2’ position, a methoxy group at the 5’ position, and a carbonitrile group at the 4 position on the biphenyl structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination: The starting material, 2,6-dimethoxyphenol, undergoes bromination to form 4-bromo-2,6-dimethoxyphenol.
Suzuki-Miyaura Coupling: The brominated intermediate is then subjected to Suzuki-Miyaura coupling with a boronic acid derivative to form the biphenyl core.
Hydroxylation and Methoxylation: The biphenyl core is further functionalized by introducing hydroxyl and methoxy groups at the desired positions.
Industrial Production Methods
Industrial production of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and scalable purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonitrile group can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used under basic conditions.
Major Products Formed
Oxidation: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbaldehyde or 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carboxylic acid.
Reduction: Formation of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-amine.
Substitution: Formation of various substituted biphenyl derivatives depending on the nucleophile used.
Scientific Research Applications
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit specific enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-5-methoxybenzaldehyde: An isomer with similar functional groups but different positions on the benzene ring.
2-Hydroxy-4-methoxybenzaldehyde: Another isomer with the hydroxyl and methoxy groups at different positions.
Vanillin: A well-known flavor compound with a similar methoxy and hydroxyl substitution pattern.
Uniqueness
2’-Hydroxy-5’-methoxy-[1,1’-biphenyl]-4-carbonitrile is unique due to the presence of the biphenyl core, which imparts distinct chemical and physical properties compared to its simpler analogs.
Properties
Molecular Formula |
C14H11NO2 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
4-(2-hydroxy-5-methoxyphenyl)benzonitrile |
InChI |
InChI=1S/C14H11NO2/c1-17-12-6-7-14(16)13(8-12)11-4-2-10(9-15)3-5-11/h2-8,16H,1H3 |
InChI Key |
KHQREOIJNMCXQD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)O)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



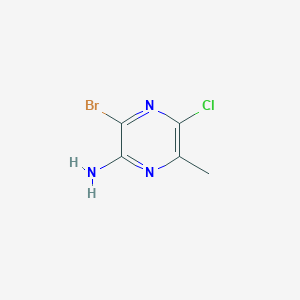


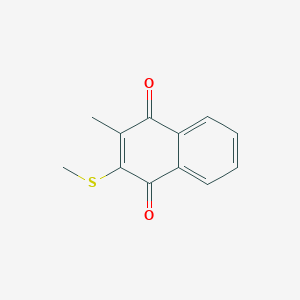
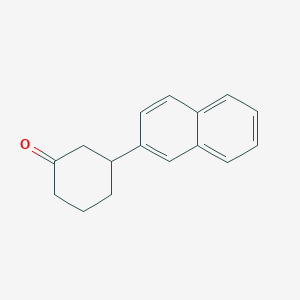


![1-(1-Isobutyl-1H-imidazo[4,5-c]pyridin-2-yl)ethanamine](/img/structure/B15068008.png)
